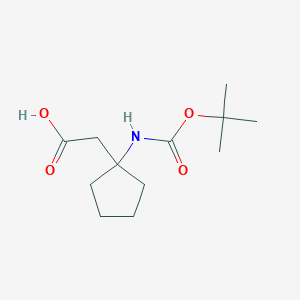

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

Description

BenchChem offers high-quality (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(8-9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNLYMBJAAYZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654375 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282525-00-2 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid chemical properties

An In-Depth Technical Guide to (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic Acid

Executive Summary

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a non-natural, protected amino acid derivative that serves as a critical building block in synthetic organic chemistry. Its unique structure, combining a sterically demanding tert-butoxycarbonyl (Boc) protecting group with a conformationally constrained cyclopentyl scaffold, makes it an invaluable asset in the fields of medicinal chemistry, peptide synthesis, and materials science. This guide provides a comprehensive overview of its chemical properties, mechanistic rationale for its use, detailed experimental protocols, and key applications, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Properties

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, also known as Boc-1-amino-cyclopentane acetic acid, is a white to off-white crystalline powder.[1] The molecule's architecture is defined by a central quaternary carbon on a cyclopentane ring, bonded to both a Boc-protected amine and an acetic acid moiety. This arrangement provides significant steric hindrance and a fixed spatial orientation of its functional groups, which can be leveraged to control molecular conformation in larger synthetic targets.

| Property | Value | Source(s) |

| CAS Number | 282525-00-2 | [1][2] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |

| Molecular Weight | 243.30 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 105-109 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Synonyms | Boc-1-amino-cyclopentane acetic acid | [1] |

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). Its widespread use is due to its robust stability under a wide range of reaction conditions, yet its facile removal under specific, mild acidic conditions.[][4]

Expertise & Rationale: The choice of the Boc group is a deliberate one, rooted in the principles of orthogonal protection schemes. It is stable to the basic conditions often used for Fmoc-group removal and many nucleophilic reagents, allowing for selective chemical modifications elsewhere in a molecule.[][5] The deprotection mechanism proceeds via an E1 elimination pathway upon protonation, generating a stable tert-butyl cation, isobutylene, and carbon dioxide. This clean decomposition is advantageous as it avoids side reactions with sensitive functional groups, provided that appropriate scavengers are used to trap the reactive carbocation.[5]

The following diagram illustrates the fundamental workflow of Boc group utilization in a synthetic cycle.

Caption: Boc Protection & Deprotection Cycle Workflow.

Core Applications in Research and Development

The unique structural attributes of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid make it a versatile tool for chemists.

-

Peptide Synthesis and Drug Discovery: This compound is frequently used as a non-natural amino acid building block to introduce conformational rigidity into peptides.[1] The cyclopentyl ring restricts the rotational freedom of the peptide backbone, which can lock the molecule into a specific bioactive conformation. This is a powerful strategy for enhancing binding affinity, selectivity, and metabolic stability of peptide-based drug candidates.[] Its applications are prominent in the development of cyclic peptides and peptidomimetics targeting various diseases.[1]

-

Asymmetric Synthesis: As a chiral building block, it provides a pre-defined stereocenter that can be incorporated into complex molecules, guiding the stereochemical outcome of subsequent reactions.[1]

-

Materials Science: It finds use in the synthesis of functional polymers. By incorporating this monomer, researchers can create polymers with specific, predictable properties for advanced industrial applications.[1]

The following diagram outlines its role in a typical drug discovery pipeline.

Caption: Role in the Drug Discovery Pipeline.

Experimental Protocol: Boc Group Deprotection in SPPS

This protocol describes a standard, validated procedure for removing the Boc protecting group from the N-terminus of a resin-bound peptide during SPPS.

Objective: To selectively cleave the N-terminal Boc group to expose a free amine for the subsequent amino acid coupling cycle, while keeping acid-labile side-chain protecting groups intact.

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., 0.5% dithioethane (DTE) if Trp, Cys, or Met are present)[5]

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel with frit and stopcock

-

Shaker or vortex mixer

Procedure:

-

Resin Swelling:

-

Place the Boc-protected peptide-resin (1.0 eq) in the synthesis vessel.

-

Add sufficient DCM to cover the resin completely.

-

Gently agitate on a shaker for 20-30 minutes. This step is critical as it swells the resin beads, ensuring that reagents can penetrate and react efficiently.

-

-

DCM Washes:

-

Drain the DCM from the vessel.

-

Wash the resin with fresh DCM (3 x 1 min). This removes any residual solvents or soluble impurities.

-

-

Deprotection Cocktail Preparation:

-

Prepare the deprotection solution: 50% TFA in DCM (v/v). If scavenging is needed, add 0.5% DTE.[5]

-

Causality: A 50% TFA concentration is a well-established condition that provides rapid cleavage of the Boc group (typically <30 min) without significantly cleaving more robust, benzyl-based side-chain protecting groups, thus maintaining orthogonality.[5]

-

-

Cleavage Reaction:

-

Drain the final DCM wash.

-

Add the deprotection cocktail to the swollen resin.

-

Agitate the vessel for 2 minutes. Drain.

-

Add a second portion of the deprotection cocktail and agitate for 25-30 minutes. The two-step addition ensures consistent exposure to fresh reagent.

-

-

Post-Cleavage Washes:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of TFA and the cleaved Boc byproducts. Residual acid can interfere with the subsequent coupling step.

-

-

Neutralization:

-

Wash the resin with a 5% DIPEA solution in DCM (2 x 2 min).

-

Trustworthiness: This step is self-validating. A small sample of resin can be tested with chloranil or Kaiser test; a positive result (blue beads) confirms the presence of a free primary amine, validating the success of the deprotection. The neutralization is essential because the subsequent coupling reaction is base-catalyzed and will not proceed efficiently in the presence of the TFA salt.

-

-

Final Washes:

-

Wash the resin again with DCM (3 x 1 min) to remove excess DIPEA.

-

The resin-bound peptide is now ready for the next coupling cycle.

-

Analytical Characterization: Expected Spectral Data

Full analytical characterization is essential to confirm the identity and purity of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid. Below are the expected spectral signatures based on its molecular structure.

| Technique | Expected Signals |

| ¹H NMR | ~1.45 ppm: Sharp singlet, integrating to 9H (tert-butyl protons of Boc group).[6] ~1.5-2.0 ppm: Complex multiplet region for the 8H of the cyclopentyl ring. ~2.5 ppm: Singlet or AB quartet for the 2H of the acetic acid methylene (-CH₂-COOH). ~5.0 ppm: Broad singlet for the NH proton of the carbamate. ~12.0 ppm: Very broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | ~28.5 ppm: Methyl carbons of the Boc group. ~80.0 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃). ~155.0 ppm: Carbonyl carbon of the carbamate (N-COO-). ~175.0 ppm: Carbonyl carbon of the carboxylic acid (-COOH). Signals corresponding to the cyclopentyl and methylene carbons would also be present.[6] |

| FT-IR (KBr) | ~3300 cm⁻¹: N-H stretch (carbamate). ~2950 cm⁻¹: C-H stretches (aliphatic). ~1710 cm⁻¹: Strong C=O stretch (superposition of carboxylic acid and carbamate carbonyls). ~1520 cm⁻¹: N-H bend (amide II band). |

| Mass Spec (ESI-) | [M-H]⁻: Expected at m/z 242.14, corresponding to the loss of a proton from the carboxylic acid. |

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[7][8]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][10]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][10] Recommended storage temperature is between 0-8 °C.[1]

Conclusion

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is more than a mere chemical reagent; it is an enabling tool for molecular design. Its value lies in the strategic combination of a reliable protecting group with a conformationally rigid scaffold. For scientists engaged in the synthesis of complex peptides, peptidomimetics, and functional materials, this compound offers a reliable method to impart specific structural constraints, ultimately leading to molecules with enhanced biological activity and tailored physical properties. A thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount to leveraging its full potential in research and development.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]

-

Dual protection of amino functions involving Boc. Royal Society of Chemistry. [Link]

-

Peptide Synthesis. Chemistry LibreTexts. [Link]

-

SAFETY DATA SHEET - Acetic Acid. Ingredi. [Link]

-

2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem, National Institutes of Health. [Link]

-

rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid. PubChem, National Institutes of Health. [Link]

-

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. PubChem, National Institutes of Health. [Link]

-

(S)-tert-butoxycarbonylamino-cyclohexyl-acetic acid cyclopentyl ester. LookChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Acetic acid. Human Metabolome Database. [Link]

-

Supplementary Material for Peptide Synthesis. The Royal Society of Chemistry. [Link]

-

2-(2-{[(Tert-butoxy)carbonyl]amino}acetamido)acetic acid. PubChem, National Institutes of Health. [Link]

-

(1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid. Adooq Bioscience. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. Buy (S)-2-((tert-Butoxycarbonyl)amino)-2-(m-tolyl)acetic acid | 1217677-36-5 [smolecule.com]

- 7. achmem.com [achmem.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid | C11H19NO4 | CID 105533180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid: Properties, Characterization, and Application

Introduction: The Strategic Importance of Boc-Protected Amino Acids in Modern Synthesis

In the landscape of advanced organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is a foundational principle for achieving complex molecular architectures. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the management of amine functionalities. Its widespread adoption is a testament to its robust, yet selectively labile nature. The Boc group is prized for its stability under a wide range of basic and nucleophilic conditions, yet it is readily and cleanly cleaved under mild acidic conditions.[1][2] This orthogonality is paramount in multi-step syntheses, allowing chemists to unmask the amine at the desired stage without compromising other sensitive functionalities within the molecule.[2]

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a non-proteinogenic amino acid derivative that leverages these benefits. Its unique cyclopentyl scaffold introduces conformational rigidity and novel steric properties, making it a valuable building block for exploring new chemical space in drug discovery.[3] This guide provides an in-depth examination of this compound, from its fundamental physicochemical properties to detailed protocols for its characterization and its role as a key intermediate in the synthesis of advanced therapeutics.

Physicochemical and Structural Properties

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a white to off-white crystalline powder at room temperature.[3] Its core structure consists of a cyclopentane ring substituted at the 1-position with both a Boc-protected amine and an acetic acid moiety. This unique arrangement provides a foundation for creating complex peptide analogs and small molecules with constrained geometries.

Chemical Structure:

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 243.3 g/mol | [3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [3] |

| CAS Number | 282525-00-2 | [3] |

| Melting Point | 105-109 °C | [3] |

| Appearance | Off-white powder | [3] |

| Purity | ≥ 98% (by HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C | [3] |

Analytical Characterization: A Self-Validating Protocol System

Accurate characterization is critical to confirm the identity and purity of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid before its use in subsequent synthetic steps. The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are designed to provide unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Causality: The characteristic signal for the tert-butyl protons of the Boc group is expected to be a sharp, intense singlet integrating to 9 protons, typically appearing around 1.4 ppm.[4] This signal is a primary indicator of successful Boc protection. The protons of the cyclopentyl ring will appear as a series of multiplets, likely between 1.5 and 2.2 ppm. The methylene protons of the acetic acid group will present as a singlet or AB quartet adjacent to the quaternary center. The NH proton will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Causality: Key signals to confirm the structure include the quaternary carbon of the tert-butyl group around 80 ppm, the carbonyl of the carbamate near 155 ppm, and the carboxylic acid carbonyl above 170 ppm. The distinct signals for the cyclopentyl and acetic acid carbons will also be present.[5]

-

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information and valuable structural insights through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI-mass spectrometer.

-

Data Acquisition (Positive Ion Mode):

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Causality: The primary goal is to observe the protonated molecular ion [M+H]⁺ at m/z 244.3. Adducts such as the sodium adduct [M+Na]⁺ at m/z 266.3 may also be observed.

-

-

Fragmentation Analysis (MS/MS):

-

Isolate the parent ion (m/z 244.3) and subject it to collision-induced dissociation (CID).

-

Causality: Boc-protected amines exhibit characteristic fragmentation patterns.[6] Expect to see a significant neutral loss of 56 Da (isobutylene) resulting in a fragment at m/z 188.3, or a loss of 100 Da (the entire Boc group) resulting in a fragment at m/z 144.3.[7][8] The presence of these fragments provides strong, self-validating evidence for the N-Boc moiety.[6]

-

Applications in Research and Drug Development

The unique structural features of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid make it a valuable building block in medicinal chemistry.[3] The cyclopentyl moiety introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The Boc-protected amine allows for its controlled incorporation into growing peptide chains or as a key intermediate in the synthesis of complex small molecules.[3]

The general workflow for utilizing such a compound in solid-phase peptide synthesis (SPPS) is a prime example of its application.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using a Boc-protected amino acid.

Mechanism of Boc Deprotection

The utility of the Boc group is defined by its selective removal under acidic conditions. This process is a clean, acid-catalyzed elimination reaction.

-

Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1][9]

-

Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][10]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free amine as its ammonium salt.[1]

The generated tert-butyl cation is a reactive electrophile. To prevent unwanted side reactions, such as the alkylation of sensitive amino acid residues, scavengers are often included in the deprotection solution.[1]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid represents a sophisticated chemical tool for researchers, scientists, and drug development professionals. Its well-defined physicochemical properties, combined with the strategic advantages of the Boc protecting group, make it an invaluable component in the synthesis of novel peptides and complex organic molecules. The analytical protocols detailed herein provide a robust framework for ensuring its quality and identity, which is the bedrock of reproducible and successful research. As the demand for more complex and structurally diverse therapeutics grows, the role of such precisely engineered building blocks will continue to be of paramount importance.

References

-

Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (n.d.). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

-

Sureshbabu, V. V., et al. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Characterization of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, a key building block in peptide synthesis and drug development.[1] As a Senior Application Scientist, this document is structured to offer not only the spectral data but also the underlying scientific rationale for the experimental protocols and data interpretation. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a comprehensive characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation and purity assessment.

Introduction

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, also known as Boc-1-amino-cyclopentane acetic acid, is a non-proteinogenic amino acid derivative.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable reagent in solid-phase peptide synthesis by preventing unwanted side reactions at the amine terminus.[1] Its unique cyclopentyl structure can impart conformational rigidity to peptide backbones, a desirable trait in the design of novel therapeutic agents.[1]

Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous structural information. This guide will present a detailed analysis of the ¹H NMR, ¹³C NMR, MS, and IR data for this compound, coupled with field-proven protocols for data acquisition.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

-

Molecular Formula: C₁₂H₂₁NO₄[1]

-

Molecular Weight: 243.3 g/mol [1]

-

Appearance: Off-white powder[1]

-

Melting Point: 105-109 ºC[1]

Caption: Molecular structure of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a small organic molecule like this, 1D ¹H and ¹³C NMR are typically sufficient for full assignment.

¹H NMR Analysis

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~4.97 | br s | 1H | NH |

| ~2.29 | s | 2H | CH₂ -COOH |

| ~1.27-1.58 | m | 8H | Cyclopentyl-CH₂ |

| 1.44 | s | 9H | (CH₃ )₃-Boc |

Data is interpreted from a similar compound, [1-(tert-Butoxycarbonylamino-methyl)-cyclohexyl]-acetic acid, due to the unavailability of a direct spectrum for the cyclopentyl analog in the search results.[2]

Interpretation:

-

The broad singlet at approximately 4.97 ppm is characteristic of the N-H proton of the carbamate, with its broadness due to quadruple relaxation and potential hydrogen bonding.

-

The singlet at 2.29 ppm corresponds to the two protons of the methylene group adjacent to the carboxylic acid. The singlet nature indicates no adjacent protons to couple with.

-

The multiplet between 1.27-1.58 ppm integrates to 8 protons, consistent with the four methylene groups of the cyclopentyl ring. The overlapping signals are expected due to the similar chemical environments.

-

The sharp singlet at 1.44 ppm, integrating to 9 protons, is the classic signature of the three equivalent methyl groups of the tert-butyl group in the Boc protector.[3]

¹³C NMR Analysis

Carbon NMR provides a signal for each unique carbon atom in the molecule, offering a direct count and information about their chemical environment.

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~171-175 | C =O (Carboxylic Acid) |

| 154.8 | C =O (Boc) |

| 79.3 | O-C (CH₃)₃ (Boc) |

| ~57-60 | Quaternary C (Cyclopentyl) |

| ~40 | C H₂-COOH |

| ~30-35 | Cyclopentyl-C H₂ |

| 28.7 | O-C(C H₃)₃ (Boc) |

| ~23 | Cyclopentyl-C H₂ |

Data is an amalgamation of typical values for Boc-protected amino acids and related cycloalkyl structures.[3][4]

Interpretation:

-

The downfield signal in the 171-175 ppm range is characteristic of a carboxylic acid carbonyl carbon.

-

The signal at 154.8 ppm corresponds to the carbamate carbonyl carbon of the Boc group.[3]

-

The peak at 79.3 ppm is the quaternary carbon of the tert-butyl group attached to the oxygen.[3]

-

The quaternary carbon of the cyclopentyl ring to which the amino and acetic acid groups are attached is expected in the 57-60 ppm range.

-

The methylene carbon of the acetic acid moiety is anticipated around 40 ppm.

-

The methylene carbons of the cyclopentyl ring will appear in the aliphatic region, typically between 23-35 ppm.

-

The signal at 28.7 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[3]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Caption: Standard workflow for NMR analysis of small molecules.

Causality in Protocol Choices:

-

Solvent (CDCl₃): Deuterated chloroform is a standard choice for small organic molecules as it is relatively inexpensive, dissolves a wide range of compounds, and has well-defined residual solvent peaks for calibration.[3][5]

-

Concentration (~5-10 mg): This concentration provides a good signal-to-noise ratio in a reasonable acquisition time without causing issues with solubility or line broadening.

-

Spectrometer Frequency (500 MHz): A higher field strength like 500 MHz provides better signal dispersion, which is crucial for resolving the overlapping multiplets of the cyclopentyl protons.[3]

-

Proton Decoupling for ¹³C: Broadband proton decoupling is used to simplify the ¹³C spectrum to single lines for each carbon, which also enhances the signal intensity through the Nuclear Overhauser Effect (NOE).[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.[7][8]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 244.1543 | To be determined |

| [M+Na]⁺ | 266.1363 | To be determined |

| [M-H]⁻ | 242.1398 | To be determined |

Calculated m/z values are based on the molecular formula C₁₂H₂₁NO₄.[9]

Interpretation:

-

The observation of the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺ in positive ion mode, or the deprotonated molecule [M-H]⁻ in negative ion mode would confirm the molecular weight of 243.3 g/mol .

-

A common fragmentation pattern for Boc-protected amino acids is the loss of the Boc group or components of it (e.g., loss of isobutylene, 56 Da; loss of tert-butyl, 57 Da; loss of the entire Boc group, 101 Da).

Experimental Protocol for ESI-MS

Caption: General workflow for Electrospray Ionization Mass Spectrometry.

Causality in Protocol Choices:

-

Solvent (Methanol/Acetonitrile): These are volatile organic solvents compatible with ESI.[10]

-

Concentration (~10 µg/mL): High concentrations can lead to ion suppression and detector saturation. A dilute solution ensures a stable spray and accurate mass measurement.[10]

-

Formic Acid: Adding a small amount of acid to the sample solution promotes the formation of protonated molecules ([M+H]⁺) in positive ion mode, increasing sensitivity.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-2400 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~3350 | N-H | Stretching (Amine) |

| ~2970, 2870 | C-H | Stretching (Aliphatic) |

| ~1710 | C=O | Stretching (Carboxylic Acid) |

| ~1690 | C=O | Stretching (Carbamate) |

| ~1530 | N-H | Bending (Amide II) |

| ~1170 | C-O | Stretching (Carbamate) |

Data is based on characteristic frequencies for N-Boc protected amino acids.[2][4][12]

Interpretation:

-

The very broad absorption from ~3400-2400 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

The N-H stretching vibration of the carbamate is expected around 3350 cm⁻¹.

-

Strong peaks around 2970 and 2870 cm⁻¹ are due to the C-H stretching of the cyclopentyl and tert-butyl groups.

-

The two distinct carbonyl peaks are crucial for confirmation: one around 1710 cm⁻¹ for the carboxylic acid and another around 1690 cm⁻¹ for the Boc group's carbamate.[4][13]

-

The peak around 1530 cm⁻¹ is the N-H bend (Amide II band), and the strong absorption around 1170 cm⁻¹ is typical for the C-O stretching of the Boc group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR

ATR is a convenient technique for solid samples, requiring minimal preparation.[14][15]

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Causality in Protocol Choices:

-

ATR Technique: For a solid powder, ATR is superior to traditional methods like KBr pellets as it requires no sample preparation, is fast, and provides high-quality, reproducible spectra.[14][16][17]

-

Background Collection: Collecting a background spectrum is critical to remove interfering signals from the atmosphere (CO₂ and water vapor), ensuring that the resulting spectrum is solely from the sample.[14]

-

Applying Pressure: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.[16][18]

Conclusion

The combined application of NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and unambiguous structural confirmation of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid. The ¹H and ¹³C NMR data elucidate the carbon-hydrogen framework, the MS data confirms the molecular weight and elemental composition, and the IR spectrum verifies the presence of all key functional groups. The protocols and interpretations detailed in this guide represent a robust methodology for the characterization of this, and structurally related, compounds, ensuring high confidence in material quality for research and development applications.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Princeton University. Available from: [Link]

-

Oregon State University. CH362: Use of IR Spectrometer with an ATR cell. Oregon State University. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. University of Southern Mississippi. Available from: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd. Available from: [Link]

-

ResearchGate. Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures | Request PDF. ResearchGate. Available from: [Link]

-

Scribd. IR Sample Preparation Techniques | PDF | Infrared | Chemistry. Scribd. Available from: [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Royal Society of Chemistry. Available from: [Link]

-

Springer Nature. NMR Protocols and Methods | Springer Nature Experiments. Springer Nature. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. Available from: [Link]

-

Wiley-VCH. Supporting Information. Wiley Online Library. Available from: [Link]

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... ResearchGate. Available from: [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. ResearchGate. Available from: [Link]

-

SpectraBase. N-Boc-2-aminoisobutyric acid - Optional[FTIR] - Spectrum. Wiley Science Solutions. Available from: [Link]

-

mzCloud. Boc L alpha cyclohexylglycine. HighChem LLC. Available from: [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).. ResearchGate. Available from: [Link]

-

Journal of the American Chemical Society. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. American Chemical Society. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. Available from: [Link]

-

ResearchGate. Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ResearchGate. Available from: [Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Glycine, 2TBDMS derivative. National Institute of Standards and Technology. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). HMDB. Available from: [Link]

-

NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. National Institutes of Health. Available from: [Link]

-

Thieme. 4. 13C NMR Spectroscopy. Thieme. Available from: [Link]

-

PubChem. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564. National Center for Biotechnology Information. Available from: [Link]

-

Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation. Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. LibreTexts. Available from: [Link]

-

SpectraBase. (R)-4-t-Butoxycarbonylamino-5-benzyloxycarbonylpentanoic acid - Optional[13C NMR] - Chemical Shifts. Wiley Science Solutions. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [chemicalbook.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

- 9. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid | C12H21NO4 | CID 13890989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. scribd.com [scribd.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

1H NMR spectrum of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource for the interpretation and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid. As a vital tool in structural elucidation and purity assessment, a thorough understanding of this compound's spectral features is paramount for professionals in chemical synthesis and drug development. This document provides field-proven insights into spectral acquisition, analysis, and the underlying principles governing the observed phenomena.

Core Molecular Structure and its ¹H NMR Signature

A predictive analysis of the ¹H NMR spectrum begins with a deconstruction of the molecule's key structural motifs. The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin splitting).

-

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid: The molecule possesses a central quaternary carbon (C1) bonded to four distinct groups: a cyclopentyl ring, an acetic acid moiety, a Boc-protected amine, and the rest of the cyclopentyl ring structure. This C1 atom is a stereocenter, which has significant implications for the spectrum.

-

The tert-Butoxycarbonyl (Boc) Group: This protecting group presents the most straightforward signal. It contains nine chemically equivalent protons from three methyl groups, which are isolated from other protons in the molecule. This results in a sharp, strong singlet, typically observed in the highly shielded (upfield) region of the spectrum.

-

The Acetic Acid Moiety (-CH₂COOH): The two methylene (-CH₂) protons are adjacent to the quaternary C1 carbon and are thus not split by any neighboring protons, resulting in a singlet. Their proximity to the electron-withdrawing carboxylic acid group shifts this signal downfield. The carboxylic acid proton (-COOH) is acidic and undergoes rapid chemical exchange with trace water in the solvent. This typically results in a broad singlet at a very downfield chemical shift, and its visibility can be highly dependent on the solvent, concentration, and temperature.

-

The Amine Proton (-NH-): The single proton on the nitrogen atom is part of the carbamate linkage. It generally appears as a singlet, as coupling to the quadrupolar ¹⁴N nucleus is often not resolved. Its chemical shift can be variable and is sensitive to solvent, temperature, and hydrogen bonding.

-

The Cyclopentyl Ring: This is the most complex region of the spectrum. Due to the chiral center at C1, the protons on the cyclopentyl ring become diastereotopic. This means that even protons on the same carbon atom (geminal protons) are in different chemical environments and are not equivalent. Consequently, they will have different chemical shifts and will couple to each other and to protons on adjacent carbons. This leads to a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

Optimized Protocol for High-Resolution ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum is contingent upon a meticulous experimental approach. The following protocol is a self-validating system designed for reproducibility and accuracy.

Experimental Workflow

Caption: A decision-making model for assigning proton signals based on their key NMR characteristics.

Advanced Analysis and Verification

For unambiguous assignment, especially within the complex cyclopentyl multiplet, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. Cross-peaks will appear between signals of protons that are on adjacent carbons (vicinal coupling) or on the same carbon if they are diastereotopic (geminal coupling). This technique would be instrumental in mapping the connectivity within the cyclopentyl ring. [1]* HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It can confirm, for instance, that the singlet at ~2.6 ppm corresponds to a CH₂ group and that the multiplet from 1.5-1.9 ppm arises from the other four CH₂ groups of the cyclopentyl ring.

Conclusion

The ¹H NMR spectrum of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a powerful fingerprint of its molecular structure. The key to its interpretation lies in a systematic approach: recognizing the characteristic signals of the Boc group and the acetic acid moiety, understanding the reasons for the complexity of the cyclopentyl signals, and applying a robust experimental protocol to obtain high-quality data. For complex structural confirmations or impurity analysis, advanced 2D NMR techniques should be employed. This guide provides the foundational and practical knowledge for researchers to confidently utilize NMR spectroscopy in their work with this compound.

References

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Ferreira, M. J., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669–4675. [Link]

-

Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. [Link]

-

Doc Brown's Chemistry. (n.d.). Cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

-

Gauti, B., et al. (2018). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 23(7), 1743. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. [Link]

-

Chemistry LibreTexts. (2022, May 28). More Complex Spin-Spin Splitting Patterns. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: General Experimental Details. [Link]

-

Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Sanjib Bhattacharya et al. (2011). Der Pharma Chemica, 3 (3):174-188. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Lainer, C. A., et al. (2017). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 94(7), 938–942. [Link]

-

Chemistry LibreTexts. (2022, May 28). Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy". [Link]

-

University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid

Foreword: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the starting materials and intermediates used in the synthesis of an active pharmaceutical ingredient (API) are of paramount importance. The purity of these components directly impacts the quality, safety, and efficacy of the final drug product. (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a key building block in the synthesis of various pharmaceutical candidates. Its structural integrity and the absence of significant impurities are critical to ensure predictable reaction kinetics, high yields, and a clean final API impurity profile. This guide provides a comprehensive framework for the purity analysis of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, drawing upon established analytical principles and field-proven insights for researchers, scientists, and drug development professionals.

Understanding the Analyte: Chemical Profile and Potential Impurities

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid (MW: 243.30 g/mol , CAS: 282525-00-2) is an N-tert-butoxycarbonyl (Boc) protected amino acid. The Boc protecting group is widely used in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under acidic conditions.

A thorough understanding of the synthetic route is fundamental to predicting potential impurities. A plausible synthesis involves the reaction of 1-aminocyclopentaneacetic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Potential Process-Related Impurities:

-

Starting Material: Unreacted 1-aminocyclopentaneacetic acid.

-

Reagent-Related: Residual di-tert-butyl dicarbonate and its hydrolysis product, tert-butanol.

-

By-products: Di-Boc protected amino acid (where the carboxylic acid is esterified with a tert-butyl group) and potential oligomers.

-

Degradation Products: Loss of the Boc group to yield the free amino acid, particularly under acidic conditions or elevated temperatures.

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and qualification of impurities in new drug substances, which can be adapted for critical intermediates.[1][2][3][]

A Multi-faceted Approach to Purity Determination

A single analytical technique is often insufficient to fully characterize the purity of a compound. A holistic approach utilizing orthogonal methods is essential for a comprehensive assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, a reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice.

Rationale for Method Design:

The carboxylic acid and the Boc-carbamate moieties provide sufficient polarity for retention on a C18 column, while the cyclopentyl ring and tert-butyl group offer enough hydrophobicity for good separation. The carbamate group possesses a UV chromophore, allowing for detection at low wavelengths (typically 200-220 nm).

Experimental Protocol: RP-HPLC-UV

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient:

-

0-20 min: 30% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to established guidelines.[5][6]

Structural Confirmation and Impurity Identification: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1. Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. Electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation:

A common fragmentation pattern for Boc-protected amino acids in positive ion mode ESI-MS is the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da).[7][8] The protonated molecule [M+H]+ is also expected.

Experimental Protocol: LC-MS

-

Couple the HPLC system described above to a mass spectrometer with an ESI source.

-

Ionization Mode: Positive.

-

Scan Range: m/z 100-500.

-

This setup allows for the tentative identification of impurities based on their mass-to-charge ratio as they elute from the HPLC column.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of the main component and for the identification and quantification of impurities.

Expected ¹H NMR Signals (in CDCl₃):

-

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.

-

~1.5-1.9 ppm (multiplet, 8H): The eight protons of the cyclopentyl ring.

-

~2.5 ppm (singlet, 2H): The two protons of the acetic acid methylene group.

-

~5.0 ppm (broad singlet, 1H): The NH proton of the carbamate.

-

~11-12 ppm (broad singlet, 1H): The carboxylic acid proton (can be exchangeable with D₂O).

Quantitative NMR (qNMR) can be employed for an accurate purity assessment against a certified internal standard.

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Thermal analysis provides insights into the solid-state properties of the material, such as melting point, decomposition temperature, and the presence of residual solvents or water.

Experimental Protocol: DSC/TGA

-

DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan from ambient temperature to a temperature above its expected melting/decomposition point at a rate of 10 °C/min. This will reveal the melting endotherm and any thermal events associated with impurities.

-

TGA: Heat a sample (5-10 mg) in an open pan at a rate of 10 °C/min to determine the temperature at which mass loss occurs, indicating decomposition or volatilization of components.

Integrated Purity Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive purity analysis of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid.

Caption: Integrated workflow for purity analysis.

Data Presentation: A Representative Impurity Profile

The following table presents a hypothetical impurity profile for a batch of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, as determined by HPLC-UV.

| Peak No. | Retention Time (min) | Relative Retention Time (RRT) | Area % | Proposed Identity |

| 1 | 3.5 | 0.45 | 0.08 | 1-Aminocyclopentaneacetic acid |

| 2 | 7.8 | 1.00 | 99.75 | (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid |

| 3 | 9.2 | 1.18 | 0.12 | Unknown Impurity (m/z = 258.2) |

| 4 | 11.5 | 1.47 | 0.05 | Di-tert-butyl dicarbonate |

Conclusion: Ensuring Quality through Rigorous Analysis

The purity analysis of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a critical step in ensuring the quality and consistency of downstream synthetic processes and the final API. A multi-pronged analytical approach, combining chromatographic, spectroscopic, and thermal methods, provides a comprehensive understanding of the compound's purity profile. By implementing the robust methodologies outlined in this guide, researchers and drug development professionals can confidently assess the quality of this key intermediate, thereby mitigating risks and ensuring the integrity of their pharmaceutical development programs.

References

-

ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). European Medicines Agency. 2006. [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 2022. [Link]

-

ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

-

ICH. Impurities in New Drug Substances Q3A(R2). 2006. [Link]

-

PubMed. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. 2009. [Link]

-

ResearchGate. Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. 1992. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. 2017. [Link]

-

ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. 2018. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]

-

ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. 2021. [Link]

-

PubMed. Molecular Discrimination of N-protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. 2003. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. [Link]

-

PubMed. A Sensitive HPLC-UV Method for Quantifying Vancomycin in Biological Matrices: Application to Pharmacokinetic and Biodistribution Studies in Rat Plasma, Skin and Lymph Nodes. 2020. [Link]

-

National Institutes of Health. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. 2025. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. (R)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopentyl)acetic acid(2165756-87-4) 1H NMR [m.chemicalbook.com]

- 3. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. (Boc-aminooxy)acetic acid | C7H13NO5 | CID 2755974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

Solubility of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. Among these, solubility stands out as a critical determinant of a compound's viability for further development. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic—it is a cornerstone of process chemistry, formulation development, and ultimately, therapeutic efficacy.

This guide provides an in-depth technical exploration of the solubility of (1-tert-butoxycarbonylamino-cyclopentyl)-acetic acid, a versatile building block in peptide synthesis and drug development.[1] Its unique structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, a cyclic aliphatic cyclopentyl ring, and a polar carboxylic acid moiety, presents an interesting and instructive case study in solubility.[1] This document will delve into the theoretical underpinnings of its solubility, present a framework for its empirical determination, and offer field-proven insights to guide experimental design.

Molecular Architecture and its Influence on Solubility

The solubility of (1-tert-butoxycarbonylamino-cyclopentyl)-acetic acid is a direct consequence of its molecular structure. The principle of "like dissolves like" is the guiding tenet here, where the interplay between the compound's polar and non-polar regions dictates its interaction with various organic solvents.[2]

-

The Carboxylic Acid Group (-COOH): This is the primary polar, protic functional group. It is capable of hydrogen bonding, both as a donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This group will favorably interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen bond acceptors.

-

The Boc-Protecting Group (-C(O)O-C(CH₃)₃): While the carbonyl group has some polar character, the bulky tert-butyl group is distinctly non-polar and lipophilic. This large, hydrophobic moiety significantly influences the overall solubility, favoring interactions with less polar solvents. The Boc group is known to modify the properties of amino acids, including their solubility and stability.[]

-

The Cyclopentyl Ring: This cyclic aliphatic structure is non-polar and contributes to the hydrophobic character of the molecule. Its rigidity also plays a role in how the molecule packs in a crystal lattice, which in turn affects the energy required for dissolution.

The overall solubility in a given solvent will be a balance of these competing factors. We can anticipate that solvents with a balanced polarity will be most effective at solvating this molecule.

Qualitative Solubility Profile: A Predictive Framework

While precise quantitative data for every solvent is best determined empirically, a qualitative understanding based on the molecular structure and general principles of amino acid and peptide solubility is highly valuable for initial experimental design.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid and the Boc group's carbonyl oxygen. The alkyl chain of the alcohol can interact with the non-polar cyclopentyl and tert-butyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors, readily interacting with the carboxylic acid proton. They are also effective at solvating both polar and non-polar moieties. For many hydrophobic peptides and their derivatives, DMSO is a preferred solvent.[6][7] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents have some polar character but are less polar than the aprotic solvents listed above. They are generally good solvents for Boc-protected amino acids used in synthesis.[8] |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a common solvent in organic synthesis and can effectively solvate moderately polar compounds. |

| Aromatic | Toluene | Low | Toluene is predominantly non-polar and is not expected to be a good solvent for the polar carboxylic acid group. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents will have very weak interactions with the polar functional groups of the molecule. Hexane is often used for recrystallization, implying lower solubility at cooler temperatures.[2] |

Quantitative Solubility Determination: An Experimental Protocol

The "gold standard" for determining thermodynamic solubility is the Saturation Shake-Flask Method .[9][10] This method allows a solution to reach equilibrium with an excess of the solid solute, providing a reliable measure of its solubility at a given temperature.

Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. jpt.com [jpt.com]

- 6. biobasic.com [biobasic.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. [1-(TERT-BUTOXYCARBONYLAMINO-METHYL)-CYCLOHEXYL]-ACETIC ACID | 227626-60-0 [chemicalbook.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. who.int [who.int]

An In-Depth Technical Guide to Structural Analogues of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic Acid

Abstract

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid stands as a pivotal scaffold in medicinal chemistry, primarily recognized as a protected form of a cyclic α-amino acid. Its structural rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. This guide provides an in-depth exploration of the structural analogues of this core molecule, detailing their rational design, synthesis, and potential applications in drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to serve as a comprehensive resource for the exploration of this valuable chemical space.

Introduction: The Significance of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic Acid

(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a non-proteinogenic amino acid derivative characterized by a cyclopentyl ring, which imparts significant conformational rigidity. The tert-butoxycarbonyl (Boc) protecting group on the amino function is crucial for its application in peptide synthesis and other organic transformations, preventing unwanted side reactions.[1][2] The core structure is closely related to gabapentinoids, a class of drugs known for their efficacy in treating neuropathic pain and certain types of seizures.[3][4] The cyclopentyl moiety serves to lock the molecule into a specific three-dimensional conformation, a key strategy in drug design to enhance binding affinity and selectivity for biological targets.[5]

The exploration of structural analogues of this compound is driven by the desire to fine-tune its pharmacological properties. By systematically modifying the core structure, researchers can investigate structure-activity relationships (SAR) and optimize parameters such as potency, selectivity, metabolic stability, and bioavailability.[6]

Rationale for Analogue Design: The Principles of Conformational Restriction and Bioisosterism

The design of structural analogues of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is guided by established principles in medicinal chemistry, primarily conformational restriction and bioisosterism.

Conformational Restriction

The inherent flexibility of many small molecule drugs allows them to adopt multiple conformations, not all of which are optimal for binding to the target receptor. By incorporating rigid structural elements, such as cyclic systems, the number of accessible conformations is reduced. This pre-organization of the molecule into a bioactive conformation can lead to a significant increase in binding affinity and, consequently, potency. The cyclopentyl ring in the parent molecule serves this purpose, and its modification or replacement with other cyclic systems is a key strategy in analogue design.

Bioisosterism

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the molecule's overall characteristics. In the context of our core molecule, the cyclopentyl ring can be replaced with other cycloalkanes (e.g., cyclopropane, cyclobutane, cyclohexane) or more complex polycyclic or spirocyclic systems.[7] Such modifications can influence lipophilicity, metabolic stability, and the spatial arrangement of key functional groups.[6]

Synthesis of the Core Molecule and its Analogues

The synthesis of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid and its analogues generally involves two key stages: the formation of the cyclic amino acid core and the protection of the amino group with the Boc moiety.

General Boc-Protection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.[]

Experimental Protocol: Boc-Protection of a Cyclic Amino Acid

-

Dissolution: Dissolve the cyclic amino acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extraction: Extract the product with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[9]

Diagram of Boc-Protection Workflow

Caption: Workflow for Boc-protection of cyclic amino acids.

Synthesis of Ring-Size Analogues

The synthesis of analogues with varying ring sizes follows similar principles, with the primary difference being the starting cyclic amino acid.

-

(1-(Boc-amino)cyclopropyl)acetic acid: This analogue introduces a high degree of rigidity and has unique electronic properties. Its synthesis often starts from 1-aminocyclopropanecarboxylic acid.[7][10]

-

(1-(Boc-amino)cyclohexyl)acetic acid: The cyclohexyl analogue offers more conformational flexibility than the cyclopentyl ring and can adopt chair and boat conformations. It is a key intermediate in the synthesis of gabapentin.[11][12]

Table 1: Comparison of Core Molecule and Ring-Size Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| (1-Boc-amino-cyclopentyl)-acetic acid | C₁₂H₂₁NO₄ | 243.30 | 105-109[1] |

| (1-Boc-amino-cyclopropyl)-acetic acid | C₁₀H₁₇NO₄ | 215.25 | Not specified |

| (1-Boc-amino-cyclohexyl)-acetic acid | C₁₃H₂₃NO₄ | 257.33 | Not specified |

Synthesis of Spirocyclic Analogues

Spirocyclic amino acids are a class of conformationally restricted analogues where two rings share a single carbon atom. These structures are of great interest in drug discovery as they can project substituents in well-defined three-dimensional orientations.[13][14] The synthesis of spirocyclic amino acids is often more complex, involving multi-step sequences.[15][16]

Synthetic Approach to a Spiro[3.3]heptane Amino Acid Derivative

A common strategy for the synthesis of spiro[3.3]heptane derivatives involves the construction of the two four-membered rings through sequential cyclization reactions.[13] For example, a Bucherer-Bergs hydantoin synthesis with a spirocyclic ketone can be employed, followed by hydrolysis to yield the desired spirocyclic amino acid.[14]

Diagram of a General Synthetic Strategy for Spirocyclic Amino Acids

Caption: A generalized synthetic pathway to Boc-protected spirocyclic α-amino acids.

Applications in Drug Discovery

Structural analogues of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid are valuable tools in the development of new therapeutics, particularly for neurological disorders.

Gabapentinoids and Neuropathic Pain

Gabapentin and pregabalin, which are structurally related to the deprotected form of the cyclohexyl analogue, are widely used for the treatment of neuropathic pain.[17] They are thought to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[3] The design of novel analogues with different ring systems aims to improve the pharmacokinetic and pharmacodynamic properties of this class of drugs.[18]

Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of conformationally restricted GABA analogues is a strategy to achieve selectivity for different GABA receptor subtypes. Cyclic amino acids, such as the deprotected core molecule and its analogues, serve as rigid scaffolds to mimic different conformations of GABA.

Peptidomimetics

The incorporation of non-natural amino acids, including cyclic derivatives, into peptides can enhance their stability against enzymatic degradation and constrain them into bioactive conformations. This is a key strategy in the design of peptidomimetics with improved therapeutic potential.[5]

Conclusion

The systematic exploration of structural analogues of (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid offers a rich field of research for the discovery of novel therapeutic agents. By leveraging the principles of conformational restriction and bioisosterism, medicinal chemists can design and synthesize new molecules with tailored pharmacological profiles. The synthetic protocols and design strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate this promising class of compounds.

References

-

Solyga, M., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-21. Available from: [Link]

-

Gicquel, P. A., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications, 13(1), 1-8. Available from: [Link]

-

Karpenko, I. O., et al. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. The Journal of Organic Chemistry, 86(15), 10183-10196. Available from: [Link]

-

Malashchuk, A., et al. (2022). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. Chemistry–A European Journal, 28(49), e202201416. Available from: [Link]

-

van der Pijl, R., et al. (2022). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry, 20(21), 4247-4258. Available from: [Link]

-

Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 188-197. Available from: [Link]

-

Chem-Impex International. (n.d.). Boc-cis-1,4-aminocyclohexyl acetic acid. Available from: [Link]

-

Chem-Impex International. (n.d.). Boc-1-amino-cyclopentane acetic acid. Available from: [Link]

- Google Patents. (2005). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.

-

Taylor, C. P. (1998). Mechanisms of action of gabapentin. Revue neurologique, 154(8-9), 2S27-33. Available from: [Link]

-

Åstrand, A., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Archives of Toxicology, 93(1), 95-106. Available from: [Link]

- Google Patents. (2023). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- Google Patents. (2007). Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.

-

National Center for Biotechnology Information. (n.d.). Gabapentin. PubChem. Available from: [Link]

-